![molecular formula C9H6ClNS B1391961 2-Chloro-5-(3-thienyl)pyridine CAS No. 873948-15-3](/img/structure/B1391961.png)
2-Chloro-5-(3-thienyl)pyridine
Overview
Description
“2-Chloro-5-(3-thienyl)pyridine” is a chemical compound with the molecular formula C9H6ClNS. It has a molecular weight of 195.67 .
Synthesis Analysis
The synthesis of substituted pyridines, including “2-Chloro-5-(3-thienyl)pyridine”, has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for “2-Chloro-5-(3-thienyl)pyridine” is 1S/C9H6ClNS/c10-9-2-1-7 (5-11-9)8-3-4-12-6-8/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Metal-ion Dependent Reactivity
2-Chloro-5-(3-thienyl)pyridine exhibits different reactivities when interacting with various metal ions. For example, when reacting with palladium acetate, it forms a μ-acetato-bridged dimeric cyclometallated complex, indicating a Pd-C bond formation at the 3′ position of the thienyl ring. This suggests its potential use in creating complex organometallic structures (Constable & Sousa, 1992).
Luminescent Platinum Complexes
The compound is used in synthesizing luminescent platinum complexes. These complexes, derived from substituted thienylpyridines, demonstrate intriguing photoluminescence properties, which could be valuable in the development of new materials for electronic and photonic applications (Kozhevnikov et al., 2009).
Organogold(III) Complexes
In the field of gold chemistry, 2-Chloro-5-(3-thienyl)pyridine has been used to create various organogold(III) complexes. These complexes have potential applications in catalysis and materials science (Fuchita et al., 1999).
Antimicrobial Activities
Some derivatives of 2-Chloro-5-(3-thienyl)pyridine have been studied for their antimicrobial activities. These studies could lead to the development of new antimicrobial agents with potential applications in medicine and public health (Bakhite et al., 2002).
Coordination Chemistry
The compound is significant in coordination chemistry, particularly in forming ambidentate ligands with transition metals like platinum and palladium. This opens up possibilities for its use in the synthesis of complex molecular structures which can have various applications, including catalysis and materials science (Constable et al., 1992).
Electrochromic Properties
2-Chloro-5-(3-thienyl)pyridine derivatives have been studied for their electrochromic properties. These properties are significant for the development of smart materials and devices, such as smart windows and electronic displays (Hwang et al., 2010).
Future Directions
The future directions for “2-Chloro-5-(3-thienyl)pyridine” and similar compounds involve further exploration of their synthesis and applications. There is a need for a single robust method allowing the selective introduction of multiple functional groups . Additionally, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .
Mechanism of Action
Mode of Action
It is known that pyridine derivatives can participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The exact interaction of 2-Chloro-5-(3-thienyl)pyridine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical reactions and pathways, including those involving organomagnesiums and organolithiums
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of pyridine derivatives
properties
IUPAC Name |
2-chloro-5-thiophen-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZCXDZJFSHRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CSC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305835 | |
Record name | 2-Chloro-5-(3-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-thienyl)pyridine | |
CAS RN |
873948-15-3 | |
Record name | 2-Chloro-5-(3-thienyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873948-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(3-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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